Elsinochroma

Descripción general

Descripción

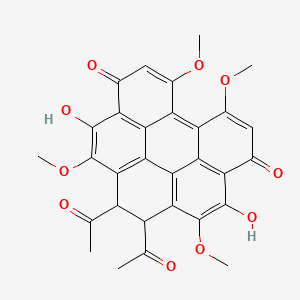

Elsinochrome is a perylenequinone photosensitive mycotoxin produced by Elsinoë arachidis . It’s vital to the pathogenic process of the pathogen .

Synthesis Analysis

The biosynthesis of elsinochromes has been investigated . The intact elc gene cluster encoding elsinochrome A was expressed from the wheat pathogen Parastagonospora nodorum . A novel flavin-dependent monooxygenase, ElcH, was identified, responsible for oxidative enolate coupling of a perylenequinone intermediate .

Molecular Structure Analysis

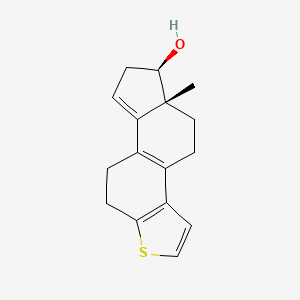

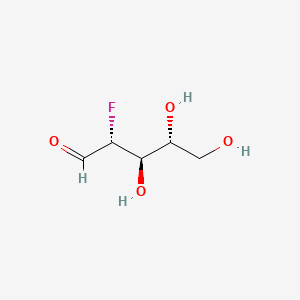

Elsinochrome A is characterized by a highly conjugated pentacyclic core . The substitutions on the perylenequinone core render the structures non-planar, resulting in axial chirality .

Chemical Reactions Analysis

In the absence of ElcH, the perylenequinone intermediate formed a hexacyclic cyclohepta(ghi) perylenequinone system via an intramolecular aldol reaction . Both a berberine bridge enzyme-like oxidase ElcE and a laccase-like multicopper oxidase ElcG are involved in the double coupling of two naphthol intermediates to form the perylenequinone core .

Aplicaciones Científicas De Investigación

Plant Pathology

Elsinochrome is produced by the fungus Elsinoë arachidis and plays a crucial role in its pathogenicity, especially under light conditions . It’s used to study the pathogenic process in plants and understand how fungal toxins contribute to disease transmission. Researchers focus on the regulation of Elsinochrome biosynthesis by examining various nutritional and environmental factors .

Photodynamic Therapy

Due to its photosensitive properties, Elsinochrome is being explored for its potential in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The compound’s ability to generate reactive oxygen species upon light absorption makes it a candidate for cancer treatment research .

Molecular Biology

In molecular biology, Elsinochrome’s biosynthesis pathway is a subject of interest. Transcriptome analysis reveals candidate genes for light regulation of Elsinochrome biosynthesis in Elsinoë arachidis. This helps in understanding the genetic and molecular basis of toxin production and could lead to the development of new strategies for fungal pathogenicity control .

Biochemistry

Elsinochrome’s complex chemical structure, involving a perylenequinone system, is significant in biochemistry. Studies on its heterologous biosynthesis shed light on the formation of this photosensitive system and the enzymes involved. This research can contribute to the synthesis of novel biochemical compounds .

Mecanismo De Acción

Target of Action

Elsinochrome A (EA) primarily targets Candida albicans , a common opportunistic fungal pathogen. EA is particularly effective against biofilm-associated C. albicans, which is a leading cause of invasive candidiasis .

Mode of Action

Elsinochrome A is a perylene quinone photosensitizer. Upon light excitation, it generates reactive oxygen species (ROS). These ROS induce oxidative stress, disrupting the cell membrane permeability and causing mitochondrial and nuclear damage. This leads to apoptosis (programmed cell death) and autophagy (self-degradation of cellular components) .

Biochemical Pathways

The primary biochemical pathway affected by EA is the oxidative stress pathway. The ROS generated by EA under light excitation down-regulate the expression of oxidative-stress-related genes in C. albicans. This disruption leads to increased cell membrane permeability and subsequent cellular damage .

Result of Action

The molecular and cellular effects of EA’s action include the inhibition of biofilm formation and the disruption of pre-formed biofilms. EA-mediated photodynamic antimicrobial chemotherapy (PACT) significantly reduces the viability of C. albicans, with an inhibition rate of 89.38% at a concentration of 32 μg/mL. This leads to the clearance of mature biofilms and the prevention of new biofilm formation .

Elsinochrome A represents a promising approach for controlling biofilm-associated fungal infections, particularly in immunocompromised patients. Its light-dependent activation and ROS generation make it a potent antifungal agent with potential clinical applications.

: Inhibitory Effects and Mechanism of Action of Elsinochrome A on Candida albicans and Its Biofilm : Inhibitory Effects and Mechanism of Action of Elsinochrome A on Candida albicans and Its Biofilm : Elsinochrome A | Photosensitizer | MedChemExpress

Safety and Hazards

Propiedades

IUPAC Name |

12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDUCZIGPIYIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947435 | |

| Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elsinochroma | |

CAS RN |

24568-67-0 | |

| Record name | Elsinochrome A (7CI, 8CI) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)

![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)